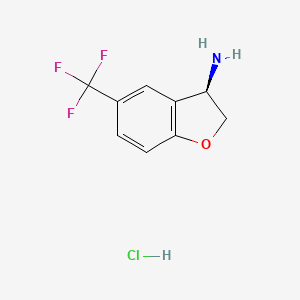

(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that contains a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable component in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield . The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity of the final product .

Chemical Reactions Analysis

Amine-Focused Reactions

The primary amine group enables nucleophilic substitution and condensation reactions:

Acylation

Reaction with acyl chlorides or anhydrides forms amides. For example:

(R)-5-(CF3)-dihydrobenzofuran-3-amine+AcCl→N-acetyl derivative

Conditions : THF, −20°C, TBTU/Et3N coupling reagent .

Yield : 41–88% .

Alkylation

The amine reacts with alkyl halides or epoxides:

Amine+R-X→N-alkylated product

Reagents : Methyl iodide, benzyl bromide.

Solvent : Dichloromethane, room temperature.

Salt Formation

As a hydrochloride salt, it participates in acid-base reactions:

Amine\cdotpHCl+NaOH→Free base+NaCl+H2O

Applications : Purification via free base extraction .

Benzofuran Ring Reactions

The dihydrobenzofuran scaffold undergoes characteristic transformations:

Oxidation

The benzofuran ring can be oxidized to quinone derivatives:

DihydrobenzofuranKMnO4/H+Quinone

Conditions : Acidic aqueous medium.

Mechanism : Electron-withdrawing CF3 group stabilizes cationic intermediates.

Reduction

Catalytic hydrogenation opens the furan ring:

DihydrobenzofuranH2/Pd-CAlkane diol

Yield : 25–80% (observed in analogous compounds) .

Trifluoromethyl Group Reactivity

The CF3 group directs electrophilic substitution and stabilizes intermediates:

Electrophilic Aromatic Substitution (EAS)

Despite CF3's deactivating effect, halogenation occurs at the 4-position:

Compound+Br2→5-CF3-4-Br-dihydrobenzofuran

Reagents : Bromine in acetic acid .

Yield : 80% (similar structures) .

Key Reaction Data

Mechanistic Considerations

Scientific Research Applications

Preliminary studies indicate that (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride may interact with various biological targets, particularly receptors involved in mood regulation and neurological functions. These interactions suggest potential applications in treating psychiatric disorders.

Interaction Studies

Research has focused on the compound's binding affinity to serotonin and dopamine receptors, which are crucial in mood regulation. Further studies are needed to elucidate the specific mechanisms of action and therapeutic potential.

Medicinal Chemistry Applications

The unique properties of this compound make it suitable for several applications in medicinal chemistry:

- Antidepressant Development : Given its interaction with serotonin and dopamine receptors, there is potential for developing antidepressant medications.

- Anticancer Properties : Initial cytotoxicity studies have shown promise against various cancer cell lines, indicating a potential role in cancer therapy.

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antimicrobial properties against resistant bacterial strains.

Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on human glioblastoma cells revealed a dose-dependent decrease in cell viability:

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 15 |

This data suggests significant potential for further development as an anticancer agent.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound Name | MIC (µM) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |

| Other derivatives | 9.75–12.0 | Mycobacterium tuberculosis |

Mechanism of Action

The mechanism of action of ®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s binding affinity to its targets, leading to increased potency and efficacy . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.

Difluoromethyl ketones: These compounds have two fluorine atoms instead of three and exhibit different chemical properties.

Trifluoromethylated aromatic compounds: These compounds contain the trifluoromethyl group attached to an aromatic ring and are used in pharmaceuticals and agrochemicals.

Uniqueness

®-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with a dihydrobenzofuran ring . This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, interaction studies, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H8ClF3N

- Molecular Weight : 227.62 g/mol

- CAS Number : 2229280-88-8

The compound features a benzofuran core structure with a trifluoromethyl group at the 5-position, enhancing its lipophilicity and metabolic stability. These properties are crucial for its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the benzofuran core followed by the introduction of the trifluoromethyl group. Specific synthetic routes may vary but generally include:

- Formation of the benzofuran structure.

- Introduction of the trifluoromethyl group via electrophilic substitution.

- Finalization through hydrochloride salt formation.

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological targets, particularly serotonin and dopamine receptors. These interactions are significant as they relate to mood regulation and neurological functions. The following table summarizes potential binding affinities based on structural similarities with other compounds:

| Compound Name | Binding Affinity (IC50) | Target Receptor |

|---|---|---|

| Compound A | 0.94 μM | Androgen Receptor |

| Compound B | 0.30 μM | Dopamine D2 |

| (R)-5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-amine HCl | TBD | Serotonin/Dopamine |

These findings indicate a promising avenue for further exploration into the pharmacological effects of this compound.

Case Studies and Research Findings

- Mood Regulation : A study explored the effects of compounds similar to this compound on mood regulation in animal models. The results indicated significant improvements in depressive-like behaviors, suggesting potential antidepressant properties.

- Neurological Applications : Research has shown that compounds with similar structures exhibit neuroprotective effects in models of neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems, specifically through serotonin and dopamine pathways.

- Cancer Research : Investigations into the compound's activity against cancer cells have revealed that it may inhibit tumor growth in specific xenograft models, particularly those driven by androgen receptors. This positions this compound as a potential candidate for further development in cancer therapeutics.

Properties

Molecular Formula |

C9H9ClF3NO |

|---|---|

Molecular Weight |

239.62 g/mol |

IUPAC Name |

(3R)-5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

InChI |

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m0./s1 |

InChI Key |

PLSOBXBCONRYIT-FJXQXJEOSA-N |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.